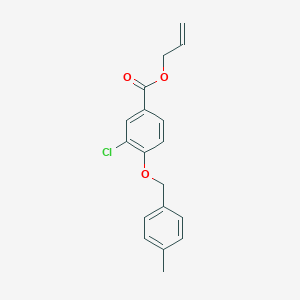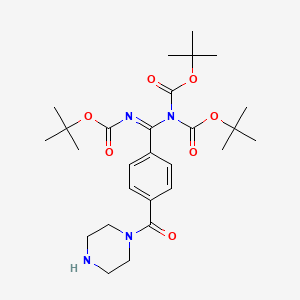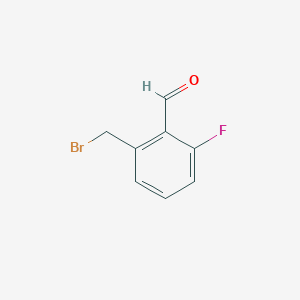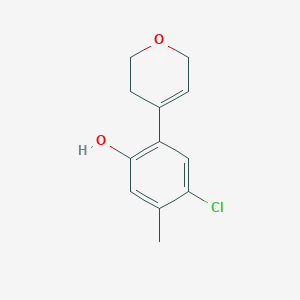
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is an organic compound that belongs to the class of phenols It features a chloro-substituted phenol ring with a pyran moiety and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3,6-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or toluene, and the catalyst is added. The reaction mixture is stirred at a specific temperature, usually between 0°C and 50°C, for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and phenol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: Lacks the pyran moiety, resulting in different chemical and biological properties.
2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol:
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)phenol: Similar structure but without the methyl group, leading to variations in its properties.
Uniqueness
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is unique due to the combination of the chloro, pyran, and methyl groups, which confer specific chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-chloro-2-(3,6-dihydro-2H-pyran-4-yl)-5-methylphenol |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h2,6-7,14H,3-5H2,1H3 |
Clé InChI |
HLGKUQSPYCABEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


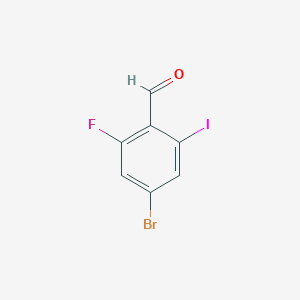

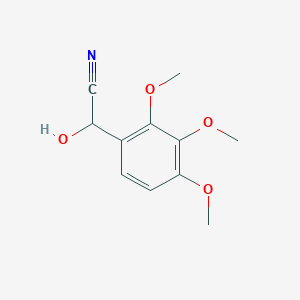
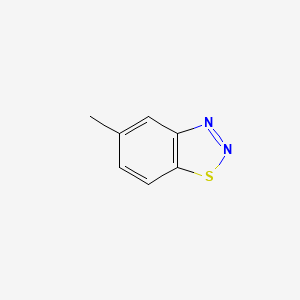

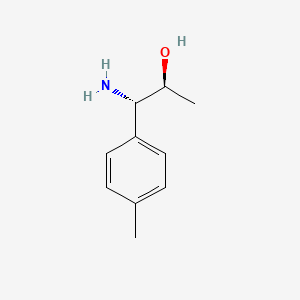
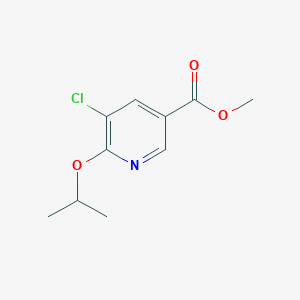
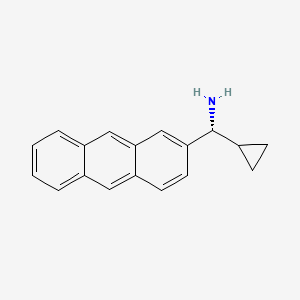
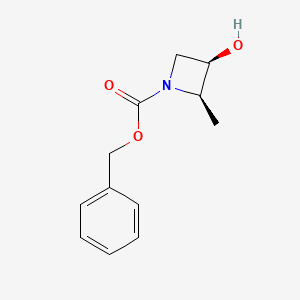
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
